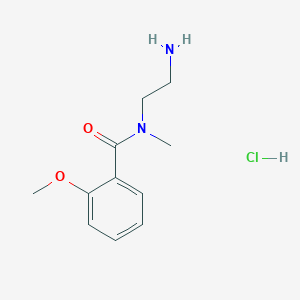

N-(2-Aminoethyl)-2-methoxy-N-methylbenzamide;hydrochloride

説明

N-(2-Aminoethyl)-2-methoxy-N-methylbenzamide hydrochloride is a benzamide derivative featuring a 2-methoxy substituent on the aromatic ring, an N-methyl group, and a terminal ethylamine moiety protonated as a hydrochloride salt.

特性

IUPAC Name |

N-(2-aminoethyl)-2-methoxy-N-methylbenzamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2.ClH/c1-13(8-7-12)11(14)9-5-3-4-6-10(9)15-2;/h3-6H,7-8,12H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUZSQFJWUIVXPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCN)C(=O)C1=CC=CC=C1OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminoethyl)-2-methoxy-N-methylbenzamide;hydrochloride typically involves the reaction of 2-methoxy-N-methylbenzamide with 2-aminoethyl chloride hydrochloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete reaction. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow processes. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH can enhance the efficiency and yield of the production process.

化学反応の分析

Types of Reactions

N-(2-Aminoethyl)-2-methoxy-N-methylbenzamide;hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.

Reduction: The compound can be reduced to form secondary amines.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of imines or amides.

Reduction: Formation of secondary amines.

Substitution: Formation of substituted benzamides.

科学的研究の応用

Scientific Research Applications

N-(2-Aminoethyl)-2-methoxy-N-methylbenzamide;hydrochloride has a wide range of applications:

- Chemistry : Serves as a building block for synthesizing more complex molecules.

- Biology : Investigated for its role in biochemical pathways and interactions with macromolecules.

- Medicine : Explored for therapeutic effects and as a precursor for drug development.

- Industry : Utilized in producing specialty chemicals and materials.

The compound exhibits several notable biological activities:

- Antiparasitic Activity : Derivatives have shown significant activity against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). One related compound demonstrated an in vitro EC50 of 0.001 μM and was effective in vivo, curing infected mice.

- Antitumor Activity : Some derivatives inhibit cancer cell proliferation by targeting specific pathways crucial for tumor growth. For instance, certain analogues have been reported to affect signal transduction pathways involved in cancer progression .

- Antimicrobial Properties : Compounds within this structural class have exhibited broad-spectrum antimicrobial activity, potentially useful in treating various infections.

Antitumor Activity Case Study

A study explored the antiproliferative effects of this compound derivatives against several human cancer cell lines. The results indicated that certain derivatives exhibited significant inhibition against acute monocytic myeloid leukemia cells but showed limited activity against lung cancer cell lines. Docking studies suggested that these compounds bind tightly to histone deacetylases (HDACs), indicating their potential as lead compounds for novel anti-tumor drugs .

Antiviral Activity Case Study

Research on N-phenylbenzamide derivatives revealed broad-spectrum antiviral effects against HIV-1 and Hepatitis B virus (HBV). A derivative synthesized from this class demonstrated effective inhibition of HBV replication both in vitro and in vivo, highlighting the potential of these compounds in antiviral drug development .

作用機序

The mechanism of action of N-(2-Aminoethyl)-2-methoxy-N-methylbenzamide;hydrochloride involves its interaction with specific molecular targets and pathways. The aminoethyl group can interact with enzymes and receptors, modulating their activity. The methoxy and methylbenzamide moieties can influence the compound’s binding affinity and specificity. These interactions can lead to various biological effects, including modulation of signal transduction pathways and alteration of cellular processes.

類似化合物との比較

Comparison with Structural Analogs

Structural and Functional Group Analysis

Substituent Effects on Bioactivity:

Halogen vs. Methoxy :

- N-Methyl vs.

Physicochemical Properties:

Pharmacological and Biochemical Insights

- Antiparasitic Activity : Dichloro derivatives (e.g., compound 12 ) show IC₅₀ values <1 µM against T. brucei, attributed to halogen-mediated target engagement.

- Neuroinflammatory Modulation : M8-B hydrochloride (a thiophene analog with a benzyloxy-methoxy group ) inhibits TRPM8 channels, suggesting that methoxy-substituted benzamides may target ion channels or GPCRs.

生物活性

N-(2-Aminoethyl)-2-methoxy-N-methylbenzamide;hydrochloride, also known as 5-[(1S)-1-aminoethyl]-2-methoxy-N-methylbenzamide hydrochloride, is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, synthesizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a unique combination of functional groups:

- Aminoethyl Group : This moiety is known for its potential to interact with various biological receptors and enzymes.

- Methoxy Group : Influences the compound's solubility and binding affinity.

- Benzamide Structure : Provides a scaffold for various biological activities.

Its molecular formula is , with a molecular weight of 180.20 g/mol. The hydrochloride salt form enhances its water solubility, making it suitable for pharmaceutical applications.

Biological Activities

This compound exhibits several notable biological activities:

- Antiparasitic Activity : Analogues of this compound have shown significant activity against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). For instance, a related compound demonstrated an in vitro EC50 of 0.001 μM and was effective in vivo, curing mice infected with the parasite .

- Antitumor Activity : Some derivatives have been reported to inhibit cancer cell proliferation by targeting specific pathways. This includes effects on signal transduction pathways that are crucial for tumor growth.

- Antimicrobial Properties : Compounds within this structural class have exhibited broad-spectrum antimicrobial activity, potentially useful in treating various infections .

The mechanisms through which this compound exerts its effects include:

- Enzyme Interaction : The aminoethyl group may modulate enzyme activity, influencing metabolic pathways.

- Receptor Binding : The methoxy and benzamide moieties enhance binding affinity to various receptors, which could lead to therapeutic effects in conditions like cancer and infections .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

- Antiparasitic Screening :

-

Antitumor Efficacy :

- Research indicated that certain derivatives could inhibit specific cancer cell lines by affecting pathways involved in cell proliferation and survival. The structural modifications were critical for enhancing potency against targeted tumors.

- Broad-Spectrum Antimicrobial Activity :

Table 1: Biological Activities of Related Compounds

| Compound Name | Activity Type | EC50 (µM) | Remarks |

|---|---|---|---|

| Compound 73 | Antiparasitic | 0.001 | Effective against Trypanosoma brucei |

| Compound A | Antitumor | 0.05 | Inhibits proliferation in cancer cells |

| Compound B | Antimicrobial | 0.1 | Effective against Gram-positive bacteria |

Table 2: Structural Features Influencing Biological Activity

| Structural Feature | Influence on Activity |

|---|---|

| Aminoethyl Group | Enhances interaction with enzymes/receptors |

| Methoxy Substitution | Improves solubility and binding affinity |

| Benzamide Backbone | Provides a scaffold for diverse biological activities |

Q & A

Basic: What synthetic strategies are recommended for preparing N-(2-Aminoethyl)-2-methoxy-N-methylbenzamide hydrochloride?

Methodological Answer:

The synthesis typically involves a multi-step approach:

Amine Protection : Use a tert-butoxycarbonyl (Boc) group to protect the primary amine of 2-aminoethyl-methylamine, ensuring regioselectivity during subsequent reactions .

Coupling Reaction : React the Boc-protected amine with 2-methoxy-N-methylbenzoyl chloride under anhydrous conditions (e.g., dichloromethane or THF) at 0–25°C. Catalytic bases like triethylamine may enhance yield .

Deprotection : Remove the Boc group using HCl in dioxane or TFA, forming the hydrochloride salt .

Purification : Isolate the product via recrystallization or HPLC, with yields typically ranging from 50% to 90% depending on reaction optimization .

Basic: Which analytical techniques are most effective for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H NMR (300–500 MHz in d6-DMSO or CDCl₃) identifies key protons, such as the methoxy group (δ 3.2–3.5 ppm) and aromatic protons (δ 6.8–7.5 ppm). Integration ratios and splitting patterns confirm substitution patterns .

- Mass Spectrometry (ESI-MS) : Molecular ion peaks ([M+H]⁺) validate the molecular weight, while fragmentation patterns confirm structural motifs .

- HPLC : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) assesses purity (>95% is typical for research-grade material) .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on the benzamide ring?

Methodological Answer:

Analog Synthesis : Prepare derivatives with substituents varying in electronic (e.g., -Cl, -CF₃) and steric (e.g., -OMe, -CH₃) properties at the ortho, meta, and para positions .

Biological Assays : Test analogs against relevant biological targets (e.g., Trypanosoma brucei for antiparasitic activity) using in vitro IC₅₀ assays. Include positive controls (e.g., existing inhibitors) and dose-response curves .

Data Analysis : Use multivariate regression to correlate substituent parameters (Hammett σ, π-hydrophobicity) with activity. Molecular docking can predict binding interactions with target proteins .

Advanced: What approaches resolve contradictions in reported biological activity data?

Methodological Answer:

- Purity Validation : Re-analyze compound batches via HPLC and NMR to rule out impurities or degradation products .

- Assay Standardization : Ensure consistent conditions (e.g., pH, temperature, cell lines) across studies. For example, variations in Trypanosoma brucei strain sensitivity can alter IC₅₀ values .

- Stereochemical Analysis : Use chiral HPLC or X-ray crystallography to confirm the absence of undesired stereoisomers, which may exhibit divergent activities .

Basic: What are key considerations for optimizing aqueous solubility and stability?

Methodological Answer:

- Salt Form : The hydrochloride salt enhances solubility in polar solvents (e.g., water, PBS) due to ionic interactions. Confirm stability via pH-dependent degradation studies (pH 3–7) .

- Excipient Screening : Co-solvents (e.g., DMSO ≤1%) or cyclodextrins can improve solubility without inducing precipitation .

- Storage Conditions : Store lyophilized powder at -20°C in anhydrous environments to prevent hydrolysis of the amide bond .

Advanced: What strategies investigate molecular targets and mechanisms of action?

Methodological Answer:

Target Identification : Use affinity chromatography or pull-down assays with biotinylated analogs to isolate binding proteins from cell lysates .

Enzyme Inhibition Assays : Test the compound against panels of recombinant enzymes (e.g., kinases, proteases) to identify off-target effects .

Transcriptomic/Proteomic Profiling : RNA-seq or SILAC-based proteomics in treated cells can reveal pathway-level changes, such as apoptosis or metabolic disruption .

In Vivo Validation : Use animal models (e.g., murine trypanosomiasis) to correlate in vitro activity with efficacy and toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。